molecular formula C11H7F2NO2S B2775608 4-(Difluoromethyl)-2-phenyl-1,3-thiazole-5-carboxylic acid CAS No. 1423026-60-1

4-(Difluoromethyl)-2-phenyl-1,3-thiazole-5-carboxylic acid

Cat. No. B2775608
CAS RN: 1423026-60-1
M. Wt: 255.24
InChI Key: QWBANUPLXZVFNL-UHFFFAOYSA-N
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Description

The compound “4-(Difluoromethyl)-2-phenyl-1,3-thiazole-5-carboxylic acid” belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . Difluoromethyl group is a functional group in organic chemistry that has the formula -CF2H. It is related to the trifluoromethyl group, but has two fluorine atoms rather than three .


Molecular Structure Analysis

The molecular structure of “4-(Difluoromethyl)-2-phenyl-1,3-thiazole-5-carboxylic acid” would consist of a thiazole ring attached to a phenyl group at the 2-position and a carboxylic acid group at the 5-position. The 4-position of the phenyl group would be substituted with a difluoromethyl group .

Scientific Research Applications

Physiological pH Sensing

One significant application involves a benzothiazole-based aggregation-induced emission luminogen (AIEgen) that exhibits multifluorescence emissions in different states due to tunable excited-state intramolecular proton transfer and restricted intramolecular rotation processes. This compound has been effectively used as a ratiometric fluorescent chemosensor for detecting pH changes, demonstrating a highly sensitive detection of pH fluctuation in biosamples and neutral water samples, matching well with physiological pH ranges (Li et al., 2018).

Synthesis of Heterocyclic γ-Amino Acids

4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs) represent a new class of constrained heterocyclic γ-amino acids around a thiazole ring, valuable for mimicking the secondary structures of proteins. A short and versatile chemical route to orthogonally protected ATCs has been reported, showing compatibility with a wide variety of amino acids. This synthesis facilitates the introduction of diverse lateral chains on the γ-carbon atom or on the thiazole core, providing a flexible method for designing mimics of protein structures (Mathieu et al., 2015).

Anti-mycobacterial, Antiviral, and Antimicrobial Activities

Another area of research has explored the synthesis of novel series of 4-thiazolidinone derivatives derived from diflunisal hydrazide. These compounds were screened for antimycobacterial activity against Mycobacterium tuberculosis H37Rv, as well as for antiviral and antimicrobial activities against various virus, bacteria, and fungi strains. This research opens up potential therapeutic applications of thiazole derivatives in treating infectious diseases (Küçükgüzel et al., 2006).

Spectral and Structural Analysis

The electronic structure, spectral features, hydrogen bonding, and solvent effects of 4-methylthiadiazole-5-carboxylic acid have been studied in detail using density functional theory. This research provides insights into the molecular properties of the compound, including vibrational analysis, NBO analysis for hydrogen bond strength, and investigations of solvent effects on intermolecular hydrogen bonding. Such detailed analyses contribute to our understanding of the fundamental properties of thiazole derivatives and their interactions (Singh et al., 2019).

Safety And Hazards

The safety and hazards associated with “4-(Difluoromethyl)-2-phenyl-1,3-thiazole-5-carboxylic acid” would depend on its specific properties. It’s always important to handle chemicals with appropriate safety measures .

properties

IUPAC Name

4-(difluoromethyl)-2-phenyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO2S/c12-9(13)7-8(11(15)16)17-10(14-7)6-4-2-1-3-5-6/h1-5,9H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWBANUPLXZVFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(S2)C(=O)O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Difluoromethyl)-2-phenyl-1,3-thiazole-5-carboxylic acid

CAS RN

1423026-60-1
Record name 4-(difluoromethyl)-2-phenyl-1,3-thiazole-5-carboxylic acid
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